molecular formula C8H9N5 B14632614 [1-(2-Azidophenyl)ethylidene]hydrazine CAS No. 55271-23-3

[1-(2-Azidophenyl)ethylidene]hydrazine

Cat. No.: B14632614
CAS No.: 55271-23-3
M. Wt: 175.19 g/mol
InChI Key: BRHQHJGHYLDQCQ-UHFFFAOYSA-N
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Description

[1-(2-Azidophenyl)ethylidene]hydrazine is a specialized hydrazone derivative designed for chemical and pharmaceutical research. Its molecular structure incorporates both a hydrazone functionality and an aromatic azide group, making it a versatile precursor and building block for synthesizing diverse nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry (Rollas & Küçükgüzel, 2007) . The primary research value of this compound lies in its potential as a key intermediate. The hydrazone group can undergo cyclocondensation reactions with various substrates, such as 1,3-dicarbonyl compounds, to form pyrazole rings (Girish et al., 2021) . Pyrazoles are found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties (Heller & Natarajan, 2006) . Furthermore, the presence of the ortho-substituted azide group offers additional reactivity, potentially participating in "click chemistry" cycloadditions or serving as an internal trapping moiety in the synthesis of complex fused ring systems. Researchers can utilize this reagent to develop new synthetic methodologies and create libraries of novel compounds for biological screening. Its structure suggests potential application in materials science, for instance, as a precursor in the development of semiconductors or ligands for metal complexes with unique electrical properties, as seen in related hydrazone-metal complexes (Bansod et al., 2022) . Handling Note: The azide functional group can be thermally unstable and potentially explosive under certain conditions, such as shock, friction, or heat. Appropriate safety precautions must be taken. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55271-23-3

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-azidophenyl)ethylidenehydrazine

InChI

InChI=1S/C8H9N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,9H2,1H3

InChI Key

BRHQHJGHYLDQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN)C1=CC=CC=C1N=[N+]=[N-]

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 1 2 Azidophenyl Ethylidene Hydrazine and Analogous Structures

Synthesis of Key Precursors Bearing the 2-Azidophenyl Moiety

The foundational step in synthesizing the target compound is the preparation of a carbonyl-containing precursor, specifically a ketone or aldehyde, which has an azido (B1232118) group at the ortho position of the phenyl ring.

The most common and effective method for introducing an azido group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by substitution with an azide (B81097) salt. organic-chemistry.org This process begins with the nitrosation of the primary amine using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org This reaction forms a diazonium salt. organic-chemistry.org

The resulting diazonium salt is an important intermediate that can undergo various substitution reactions. organic-chemistry.org For the synthesis of aryl azides, the diazonium salt is treated with sodium azide (NaN₃). The diazonio group (-N₂⁺) is an excellent leaving group, and its displacement by the azide ion (N₃⁻) proceeds efficiently to yield the desired aryl azide.

A key precursor for [1-(2-Azidophenyl)ethylidene]hydrazine is 2-aminoacetophenone. The diazotization of 2-aminoacetophenone, followed by treatment with sodium azide, regioselectively yields 2-azidoacetophenone. The reaction conditions, such as temperature and acid concentration, are crucial for minimizing side reactions and maximizing the yield of the diazonium salt intermediate. Based on procedures for similar aromatic amines, the reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. researchgate.net

Table 1: General Conditions for Diazotization-Azidation of Aromatic Amines

Parameter Condition Purpose Source
Starting Material Primary Aromatic Amine (e.g., 2-Aminoacetophenone) Source of the aromatic ring and nitrogen for the diazonium group. organic-chemistry.org
Reagent 1 Sodium Nitrite (NaNO₂) Reacts with acid to form nitrous acid in situ. organic-chemistry.orgresearchgate.net
Reagent 2 Strong Acid (e.g., HCl, H₂SO₄) Catalyzes the formation of the nitrosonium ion and provides the acidic medium. organic-chemistry.org
Reagent 3 Sodium Azide (NaN₃) Provides the azido nucleophile to displace the diazonium group. organic-chemistry.org
Temperature 0–5 °C Maintains the stability of the intermediate diazonium salt. researchgate.net

| Solvent | Water, Acetonitrile | Solubilizes reactants and intermediates. | organic-chemistry.org |

This table presents generalized conditions based on established chemical principles for diazotization reactions.

Following the successful introduction of the azido group, the key precursor, 2-azidoacetophenone, is obtained. This molecule contains both the required 2-azidophenyl moiety and the ketone carbonyl group necessary for the subsequent hydrazone formation. The synthesis of α-azido ketones can also be achieved by other means, such as the reaction of phenacyl bromides with sodium azide, though the diazotization route is generally preferred for introducing the azide onto the aromatic ring itself. mdpi.com

The preparation of 2-azidophenyl ketones is a critical step, as the purity of this intermediate directly impacts the yield and purity of the final hydrazone product. Characterization using spectroscopic methods is essential to confirm the structure before proceeding to the next step.

Formation of the Ethylidenehydrazine (B14726149) Functionality

With the 2-azidophenyl ketone precursor in hand, the next phase of the synthesis is the construction of the ethylidenehydrazine group. This is typically achieved through a condensation reaction.

Hydrazones are a class of organic compounds generally formed by the reaction of hydrazine (B178648) or its derivatives with aldehydes or ketones. wikipedia.org The synthesis of this compound involves the direct condensation of 2-azidoacetophenone with hydrazine (N₂H₄), often in the form of hydrazine hydrate (B1144303). mdpi.com

This reaction is a nucleophilic addition-elimination process. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-azidoacetophenone. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. wikipedia.org The reaction is often catalyzed by a small amount of acid. mdpi.com

The choice of solvent and reaction temperature can influence the reaction rate and yield. Ethanol is a commonly used solvent, and the reaction may be carried out at room temperature or under reflux to drive it to completion. mdpi.comnih.gov

Table 2: Representative Conditions for Hydrazone Synthesis via Condensation

Carbonyl Compound Hydrazine Source Solvent Catalyst/Additive Temperature Product Source
2-Acetylbenzofuran 2,4,6-Trichlorophenylhydrazine Ethanol Conc. HCl Reflux (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine mdpi.com
Thienothiophene derivative Hydrazine Ethanol Triethylamine (TEA) Reflux Thienothiophene bis(hydrazone) nih.gov
Triketo ester Hydrazine Hydrate Ethanol None Reflux Tetraazafluoranthenone derivative mdpi.com
Aldehydes/Ketones Hydrazine Monohydrate Water None (from activated amides) 25 °C Acyl hydrazones organic-chemistry.orgresearcher.life

This table showcases various reported methods for synthesizing hydrazones, illustrating the versatility of the condensation reaction.

While direct condensation is the most straightforward method, alternative catalytic approaches for hydrazone synthesis have been developed. One such method involves the treatment of various azides with N,N-dimethylhydrazine in the presence of ferric chloride hexahydrate as a catalyst. organic-chemistry.org This reaction, conducted in refluxing acetonitrile, provides a route to pure hydrazones. organic-chemistry.org Although this specific example uses a substituted hydrazine and a different type of azide, it highlights the potential for metal-catalyzed pathways in C=N bond formation.

Another modern approach is the catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols, which directly yields arylhydrazones. organic-chemistry.org While not directly applicable to the synthesis from a ketone, these advancements point towards an evolving landscape of catalytic methods for preparing hydrazone structures, potentially offering milder conditions or improved selectivity in the future.

Integrated Synthetic Strategies for this compound

An integrated synthetic strategy for this compound logically combines the precursor synthesis with the final condensation step. The most viable and direct pathway is a two-step sequence:

Diazotization and Azidation: 2-Aminoacetophenone is treated with sodium nitrite in an acidic medium at low temperature to form the corresponding diazonium salt. This intermediate is then reacted in situ with sodium azide to produce 2-azidoacetophenone.

Hydrazone Formation: The purified 2-azidoacetophenone is then condensed with hydrazine hydrate, typically in a protic solvent like ethanol. The reaction may be heated to ensure completion, yielding the final product, this compound.

Convergent Synthesis Approaches

Convergent synthesis represents an efficient strategy for the construction of complex molecules by bringing together key fragments in the final stages of the synthetic sequence. The formation of this compound is classically achieved through a convergent approach, which involves the condensation reaction between an activated carbonyl compound and a hydrazine derivative.

The core of this convergent strategy is the reaction between 2-azidoacetophenone and hydrazine hydrate. This reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a few drops of acid to enhance the electrophilicity of the carbonyl carbon.

General Reaction Scheme:

2-Azidoacetophenone + Hydrazine hydrate → this compound + Water

The versatility of this approach allows for the synthesis of a wide array of analogous structures by varying the substituents on both the phenyl ring of the acetophenone (B1666503) and the hydrazine component. For instance, the use of substituted phenylhydrazines can lead to the formation of N-arylhydrazones, which have been extensively studied for their diverse biological activities. The reaction conditions for such syntheses are generally mild, and the products can often be isolated in high yields through simple filtration and recrystallization.

Below is a table summarizing representative examples of convergent hydrazone synthesis from substituted acetophenones and hydrazines, illustrating the broad scope of this methodology.

Carbonyl PrecursorHydrazine DerivativeCatalystSolventProduct Yield (%)
2,6-dihydroxyacetophenonePhenylhydrazine (B124118)Acetic acidAnhydrous ethanolHigh
4-bromophenyl)ethan-1-one(2,4-dinitrophenyl)hydrazineGlacial acetic acidAbsolute ethanol89
1-(3-nitrophenyl)ethan-1-onePhenylhydrazineGlacial acetic acidAbsolute ethanol85
2-acetylbenzofuran(2,4,6-trichlorophenyl)hydrazineHydrochloric acidEthanol90

Multistep Linear Synthesis Design

In contrast to convergent synthesis, a multistep linear approach involves the sequential modification of a starting material through a series of reactions to arrive at the final product. For this compound, a plausible linear synthesis would commence with a more readily available starting material, such as 2'-aminoacetophenone (B46740), and introduce the azide functionality prior to the hydrazone formation.

A common method for the introduction of an azide group onto an aromatic ring is through the diazotization of an aniline (B41778) derivative, followed by substitution with an azide salt. In this case, 2'-aminoacetophenone can be converted to the corresponding diazonium salt, which is then treated with sodium azide to yield 2'-azidoacetophenone (B2999331). This intermediate is then subjected to condensation with hydrazine hydrate to afford the target molecule.

Key Steps in the Linear Synthesis:

Diazotization of 2'-aminoacetophenone: 2'-aminoacetophenone is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form the diazonium salt.

Azide Substitution: The in situ generated diazonium salt is then reacted with sodium azide to displace the diazonium group and form 2'-azidoacetophenone. A common precursor for this step is 2-bromoacetophenone, which can undergo nucleophilic substitution with sodium azide.

Hydrazone Formation: The resulting 2'-azidoacetophenone is condensed with hydrazine hydrate, as in the convergent approach, to yield this compound.

This linear approach, while potentially involving more steps, can be advantageous if the starting materials are more accessible or if the synthesis is amenable to flow chemistry processes, allowing for a continuous and automated production of the target compound. researchgate.net

Advanced Methodologies and Green Chemistry Considerations in Synthesis

Recent advancements in synthetic chemistry have focused on the development of more efficient, environmentally friendly, and sustainable methods. These principles of "green chemistry" are increasingly being applied to the synthesis of hydrazones, including this compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of hydrazone synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve product yields compared to conventional heating methods. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer side products.

For the synthesis of hydrazones, a mixture of the carbonyl compound and hydrazine in a suitable solvent (or even under solvent-free conditions) is subjected to microwave irradiation for a short period. This technique has been successfully applied to the synthesis of various hydrazide-hydrazones and other related structures. acs.orgexcelpublication.com

Comparison of Conventional and Microwave-Assisted Hydrazone Synthesis:

MethodReaction TimeYield (%)Conditions
Conventional3-6 hoursModerateRefluxing in a suitable solvent
Microwave4-10 minutesHighMicrowave irradiation (e.g., 360–630 W)

Development of Reusable and Environmentally Benign Catalysts for Hydrazone Formation

The use of catalysts is often crucial for efficient hydrazone synthesis. Green chemistry principles encourage the use of catalysts that are non-toxic, reusable, and can be easily separated from the reaction mixture. Several environmentally benign catalysts have been developed for hydrazone formation, moving away from traditional mineral acids.

Citric Acid: This natural, biodegradable, and non-toxic acid has been effectively used as a catalyst for the condensation of 2-hydrazinobenzimidazole with various aldehydes and ketones, resulting in high yields of the corresponding hydrazones. researchgate.net

Cerium(III) Chloride Heptahydrate (CeCl3·7H2O): This Lewis acid has been explored as an eco-friendly promoter for the hydrazonation of acetophenones and benzaldehydes. nih.gov

Magnesium Oxide (MgO) Nanoparticles: MgO nanoparticles have been utilized as a green and efficient heterogeneous catalyst for the synthesis of hydrazone derivatives under solvent-free and ultrasonic conditions. beilstein-journals.org

Furthermore, catalyst-free methods are also gaining prominence. For instance, high hydrostatic pressure (HHP) has been employed for the synthesis of substituted diaryl-hydrazones without the need for solvents or acid catalysts, often resulting in nearly quantitative yields. The development of intramolecular catalysis, where a functional group within one of the reactants facilitates the reaction, also represents a promising avenue for catalyst-free hydrazone formation.

These advancements in synthetic methodologies not only enhance the efficiency and sustainability of producing this compound and its analogs but also align with the broader goals of green chemistry to minimize the environmental impact of chemical processes.

Mechanistic Insights and Reactivity Profiles of Azido Hydrazone Systems

Fundamental Mechanisms of Hydrazone Formation and Equilibrium

Detailed Analysis of Nucleophilic Addition and Subsequent Dehydration Pathways

The generally accepted mechanism for hydrazone formation begins with the nucleophilic attack of the hydrazine (B178648) nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This initial step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This addition is typically a rapid and reversible process.

Following the nucleophilic addition, the carbinolamine intermediate undergoes dehydration to form the stable C=N double bond of the hydrazone. This elimination of a water molecule is the rate-determining step under neutral or mildly acidic conditions. The dehydration can proceed through different pathways depending on the pH of the medium. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water), which is then expelled to generate a resonance-stabilized carbocation. Subsequent deprotonation yields the final hydrazone product.

Role of Acid-Base Catalysis in Reaction Kinetics and Rate Acceleration

The formation of hydrazones is subject to both general acid and general base catalysis. The reaction rate is highly pH-dependent, typically exhibiting a bell-shaped profile with a maximum rate at a mildly acidic pH (around 4-5).

Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the hydrazine. Furthermore, as mentioned, acid catalysis is crucial for the dehydration step by facilitating the departure of the water molecule. However, at very low pH, the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and thus slowing down the reaction.

Base Catalysis: General base catalysis can also play a role, particularly in the deprotonation steps of the mechanism. A base can assist in the removal of a proton from the attacking nitrogen in the formation of the tetrahedral intermediate and also in the final deprotonation step to yield the hydrazone.

Kinetic studies have provided valuable data on the rates of hydrazone formation under various conditions. The presence of neighboring acid/base groups in either the carbonyl compound or the hydrazine can lead to significant rate enhancements through intramolecular catalysis.

Selected Second-Order Rate Constants (k₂) for Hydrazone Formation at pH 7.4
Carbonyl CompoundHydrazine Derivativek₂ (M⁻¹s⁻¹)Reference
ButyraldehydePhenylhydrazine (B124118)0.88 nih.gov
BenzaldehydePhenylhydrazine0.012 nih.gov
2-AcetylpyridinePhenylhydrazine0.14 nih.gov
Butyraldehyde2-Carboxyphenylhydrazine24 nih.gov
Benzaldehyde2-Carboxyphenylhydrazine0.105 nih.gov

Intramolecular and Intermolecular Reactions Involving the Azido (B1232118) Group

The azido group is a high-energy functional group that can undergo a variety of transformations, making it a versatile tool in organic synthesis. In a molecule like [1-(2-Azidophenyl)ethylidene]hydrazine, the proximity of the azido group to the hydrazone functionality and the aromatic ring opens up unique reactive pathways.

[3+2] Cycloaddition Reactions (e.g., Click Chemistry and Related Transformations)

Organic azides are well-known participants in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition, which is a cornerstone of "click chemistry." In the context of an azido-hydrazone system, the azido group can react with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings.

These reactions can be carried out under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium complexes. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. Ruthenium-catalyzed reactions (RuAAC), on the other hand, often lead to the 1,5-disubstituted triazole. The electronic nature of the substituents on the aryl azide (B81097) can influence the reaction rate. acs.org

In the case of this compound, the azido group could potentially undergo an intramolecular [3+2] cycloaddition if a suitable dipolarophile is present within the molecule or in a tethered substituent. More commonly, it would participate in intermolecular cycloadditions with external alkynes or alkenes to generate triazole-containing hydrazone derivatives.

Rate Constants for Cycloaddition of Aryl Azides with Dipolarophiles
Aryl AzideDipolarophileRate Constant (M⁻¹s⁻¹)ConditionsReference
Perfluorophenyl azideEnamine of Phenylacetaldehyde and Morpholine0.0163CDCl₃, 293 K nsf.gov
4-Nitroperfluorophenyl azideEnamine of Phenylacetaldehyde and Morpholine1.216CDCl₃, 293 K nsf.gov
Phenyl azideNorbornene7.6 x 10⁻⁷CDCl₃, 298 K nsf.gov
Perfluorophenyl azideNorbornene1.8 x 10⁻⁵CDCl₃, 298 K nsf.gov

Additionally, azides can react with benzynes in a [3+2] cycloaddition to furnish benzotriazoles, a reaction that has been described as a form of "benzyne click chemistry". nih.govorganic-chemistry.org

Mechanistic Studies of Thermal and Photochemical Decomposition and Nitrogen Extrusion Pathways

Aryl azides can be decomposed by heat or light to extrude dinitrogen (N₂) and generate highly reactive nitrene intermediates. The nature of the substituents on the aromatic ring can significantly influence the decomposition temperature and the subsequent reactivity of the nitrene.

Thermal Decomposition: The thermal decomposition of ortho-substituted phenyl azides can lead to intramolecular cyclization reactions. For instance, the thermolysis of 2-azidobenzaldehydes or 2-azidophenyl ketones is a known route to synthesize benzoxazoles. researchgate.net In the case of this compound, thermal decomposition would likely generate a nitrene that could potentially cyclize onto the hydrazone nitrogen or the aromatic ring, leading to various heterocyclic products. The decomposition temperature is dependent on the electronic and steric properties of the substituents. researchgate.netnih.gov

Thermal Decomposition Temperatures of Substituted Aryl Azides
CompoundDecomposition Onset Temperature (°C)Reference
Phenyl azide~160 catalysis.ru
2-Azidobenzenecarbaldehyde~140 researchgate.net
1-(2-Azidophenyl)-1-ethanone~150 researchgate.net
o,o-Difluoro substituted p-phenoxy azide~70 researchgate.net

Photochemical Decomposition: Photolysis of aryl azides also generates nitrenes, often with higher efficiency and under milder conditions than thermolysis. The quantum yield of photodecomposition, which is a measure of the efficiency of the photochemical process, can vary widely depending on the structure of the azide and the wavelength of irradiation. photobiology.comresearchgate.net The resulting singlet nitrene can undergo various reactions, including insertion into C-H and N-H bonds, or ring expansion to form azepines. In the context of an ortho-azido-hydrazone, photochemical nitrogen extrusion could initiate a cascade of reactions, including intramolecular cyclization. acs.org

Quantum Yields (Φ) for Photodecomposition of Aryl Azides
Aryl AzideWavelength (nm)Quantum Yield (Φ)Reference
Phenyl azide2540.52 acs.org
4-Azidoacetophenone3130.58 researchgate.net
4-Nitrophenyl azide3130.01 researchgate.net
2-Nitrophenyl azide3130.003 acs.org

Reductive Transformations of Azides to Amines and Other Nitrogenous Species

The reduction of azides to primary amines is a fundamental and widely used transformation in organic synthesis due to the stability of azides and the mild conditions under which they can be reduced. This transformation is particularly valuable as it allows the introduction of a protected amino group that can be unmasked at a later stage of a synthetic sequence.

Catalytic Hydrogenation: One of the most common methods for azide reduction is catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃). researchgate.netbris.ac.uk This method is generally high-yielding and clean, with nitrogen gas and water being the only byproducts. Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or sodium borohydride (B1222165) in the presence of a catalyst, is also a highly effective and practical alternative. academie-sciences.fr

Yields for the Catalytic Reduction of Aryl Azides to Anilines
Aryl AzideCatalyst SystemYield (%)Reference
1-Azido-4-methoxybenzene[Ru(p-cymene)Cl₂]₂ / NaBH₄>95 academie-sciences.fr
1-Azido-2-chlorobenzene[Ru(p-cymene)Cl₂]₂ / NaBH₄>95 academie-sciences.fr
1-Azido-3-(trifluoromethyl)benzene[Ru(p-cymene)Cl₂]₂ / NaBH₄>95 academie-sciences.fr
1-Azido-4-nitrobenzene[Ru(p-cymene)Cl₂]₂ / NaBH₄>95 academie-sciences.fr

Staudinger Reduction: The Staudinger reduction provides a very mild method for converting azides to amines using a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgorganicchemistrytutor.comalfa-chemistry.com The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and phosphine oxide. wikipedia.org This method is highly chemoselective and tolerates a wide range of functional groups that might be sensitive to catalytic hydrogenation. For aryl azides, the intermediate iminophosphoranes can be quite stable, sometimes requiring acidic or basic conditions to facilitate hydrolysis. nih.gov

The reduction of the azido group in this compound would yield the corresponding 2-amino-substituted phenylhydrazone, a valuable synthon for the preparation of various nitrogen-containing heterocycles.

Chemical Transformations and Derivatizations of the Hydrazone Moiety

The hydrazone functional group is a versatile synthon in organic chemistry, susceptible to a wide array of transformations including reduction, rearrangement, oxidation, and condensation. The presence of an ortho-azido substituent can significantly influence the course and outcome of these reactions.

The Wolff-Kishner reduction is a classical method for the deoxygenation of aldehydes and ketones, converting the carbonyl group into a methylene (B1212753) group (CH₂). wikipedia.org The reaction proceeds via a hydrazone intermediate, which is deprotonated under strongly basic conditions at high temperatures to form a diimide anion. This intermediate subsequently collapses, releasing nitrogen gas and forming a carbanion that is protonated by the solvent to yield the final alkane product. wikipedia.orgmasterorganicchemistry.com

For this compound, the substrate is already the requisite hydrazone intermediate. Subjecting it to typical Wolff-Kishner conditions would be expected to reduce the ethylidene group to an ethyl group, yielding 1-azido-2-ethylbenzene.

Reaction Pathway:

Deprotonation: A strong base (e.g., KOH or potassium tert-butoxide) removes the proton from the terminal nitrogen of the hydrazone. masterorganicchemistry.com

Tautomerization: The resulting anion tautomerizes, shifting the double bond between the two nitrogen atoms.

Protonation: The carbon atom is protonated by a protic solvent (e.g., ethylene (B1197577) glycol). masterorganicchemistry.com

Second Deprotonation: The base removes the second proton from the nitrogen.

Elimination: The intermediate collapses, irreversibly eliminating a molecule of nitrogen gas (N₂) to form a carbanion. slideshare.net

Final Protonation: The carbanion is rapidly protonated by the solvent to give the reduced product.

A significant consideration for this specific substrate is the stability of the ortho-azido group under the harsh reaction conditions (high temperatures and strong base) required for the classical Wolff-Kishner reduction. Azido groups can be sensitive to such conditions, potentially leading to decomposition or undesired side reactions. Modified, milder procedures, such as the use of pre-formed N-tosylhydrazones with reducing agents like sodium borohydride, offer alternative deoxygenation strategies that might be more compatible with the azido functionality. masterorganicchemistry.com

Table 1: Comparison of Wolff-Kishner Reduction Conditions.
Condition TypeReagentsTypical TemperatureKey Features
Classical Wolff-KishnerHydrazine, KOH/NaOH~200 °CHarsh conditions, long reaction times. slideshare.netjk-sci.com
Huang-Minlon ModificationHydrazine hydrate (B1144303), KOH/NaOH in ethylene glycol~200 °CImproved yields and shorter times by distilling water. jk-sci.comthermofisher.com
Cram ModificationPotassium tert-butoxide in DMSORoom TemperatureMilder conditions, but azine formation can be a side reaction. wikipedia.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a high degree of stereospecificity. msu.edu Hydrazones can participate in such reactions and other rearrangements.

Boulton–Katritzky Rearrangement: This is a well-known mononuclear heterocyclic rearrangement. nih.gov It typically involves the thermal or base/acid-catalyzed rearrangement of a substituted heterocycle, such as a 3-aroyl-1,2,4-oxadiazole, upon reaction with hydrazine to form a hydrazone intermediate which then rearranges to a 1,2,3-triazole. nih.govresearchgate.net While this compound itself is not the typical substrate for a classical Boulton-Katritzky rearrangement, the underlying principle of intramolecular cyclization and rearrangement is highly pertinent. The ortho-azido group can act as a built-in reacting partner for the hydrazone moiety, potentially leading to thermal or catalyzed cyclization to form fused heterocyclic systems like triazoles or tetrazoles, a common reactivity pattern for ortho-disubstituted aromatic azides.

Prototropic Shifts: Hydrazones can exist in equilibrium with their tautomeric azine forms. nih.gov This prototropic shift involves the migration of a proton and a corresponding shift in the position of the double bonds. The stability of the hydrazone versus the azine tautomer depends on factors such as substitution and solvent. nih.govresearchgate.net For this compound, this equilibrium would involve its conversion to an azine, which is a structural isomer. Computational studies on simple systems suggest that while many hydrazones prefer the azine tautomeric state, certain substituents can favor the hydrazone form. nih.gov

The oxidation of hydrazones provides access to a variety of valuable chemical entities, most notably diazo compounds. Electrosynthesis has emerged as a powerful, mild, and environmentally friendly alternative to traditional methods that often rely on harsh chemical oxidants. organic-chemistry.org

Electrochemical oxidation of a hydrazone typically initiates with the anodic oxidation of the hydrazone to form a highly electrophilic radical cation. beilstein-journals.org Subsequent steps can lead to the formation of a diazo compound. organic-chemistry.orgbeilstein-journals.org Applying this to this compound, electrosynthesis could provide a clean route to the corresponding diazo compound, 1-(1-diazoethyl)-2-azidobenzene, a potentially useful intermediate for further synthesis. The reaction is often mediated, for example by an iodonium (B1229267) species generated electrochemically from potassium iodide. organic-chemistry.org

Table 2: Potential Products from Oxidative Pathways of Hydrazones.
Reaction TypeTypical Reagents/ConditionsProduct ClassReference
ElectrosynthesisGraphite anode, KI mediator, CH₃CNDiazo Compounds organic-chemistry.org
Chemical Oxidation"Activated" DMSODiazo Compounds researchgate.net
AutoxidationAtmospheric O₂α-Azohydroperoxides researchgate.net
Mediated ElectrooxidationDABCO mediator, anodeHeterocycles (e.g., from N-Acyl Hydrazones) d-nb.info

Azines are compounds containing the R₂C=N-N=CR₂ functional group. wikipedia.org They are typically formed by the condensation of two equivalents of a carbonyl compound with one equivalent of hydrazine. wikipedia.org However, they can also be synthesized from hydrazones. The reaction of a hydrazone with an additional equivalent of the corresponding carbonyl compound, often under acidic conditions, can yield a symmetrical azine. tandfonline.com Alternatively, some hydrazones can undergo metal-mediated hydrolysis followed by condensation to form azines. mdpi.com The self-condensation of two molecules of this compound, potentially catalyzed by an acid or an oxidant like iodine, would lead to the formation of the symmetrical azine, (1E,2E)-1,2-bisthis compound. researchgate.net

Synergistic and Antagonistic Effects between Azido and Hydrazone Functionalities

The ortho-disposition of the azido and hydrazone groups is not trivial; it allows for direct through-space and through-bond interactions that can either enhance or suppress the reactivity of one or both groups.

The proximity of the azido and hydrazone groups in this compound allows for significant neighboring group effects. One of the most important potential interactions is intramolecular hydrogen bonding. The N-H proton of the hydrazone can form a hydrogen bond with the α- or γ-nitrogen atom of the azido group.

Such intramolecular hydrogen bonding has been shown to significantly influence reactivity in related systems. For example, in α-azidoacetyl hydrazides, this interaction increases the electron density of the azido group and accelerates its participation in electrophilic reactions like the Staudinger ligation. mdpi.com A similar effect could be anticipated for this compound, where hydrogen bonding could "pre-activate" the azido group for reactions.

Conversely, the electron-withdrawing nature of the azido group can influence the hydrazone moiety. It can increase the acidity of the N-H proton, making it more susceptible to deprotonation. This could facilitate base-catalyzed reactions like the Wolff-Kishner reduction but may also render the molecule more sensitive to base-induced decomposition.

The most profound neighboring group effect is the potential for intramolecular cyclization. The azido group can act as a 1,3-dipole and the hydrazone C=N bond as a dipolarophile, or the terminal nitrogen of the azide could act as a nucleophile, attacking the hydrazone carbon. These pathways, often triggered by heat or catalysis, can lead to the formation of fused heterocyclic rings, representing a powerful synthetic synergy between the two functional groups.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

In systems like this compound, the primary reactive centers are the ortho-azido group on the phenyl ring and the hydrazone moiety. The chemoselectivity of the system hinges on which of these groups participates in the initial bond-forming step of an intramolecular reaction. Two principal competing pathways can be envisaged: reaction involving the azide group first, or reaction involving the hydrazone moiety first.

Pathway A: Initial Reaction of the Azide Group

The azide group can react either thermally or photochemically to extrude dinitrogen, generating a highly reactive nitrene intermediate. This nitrene can then undergo several transformations, including insertion into adjacent C-H or N-H bonds, or electrophilic attack on a nucleophilic center. Alternatively, the azide can participate in a [3+2] cycloaddition reaction with a suitable dipolarophile.

In the context of a 2-azidobenzaldehyde (B97285) hydrazone, a plausible reaction pathway involves the initial formation of a nitrene. This nitrene could then potentially react with the hydrazone side chain. However, a more commonly observed reaction for 2-azidobenzaldehydes is their participation in tandem reactions where the azide group reacts with another functionality. For instance, in the presence of suitable reagents, the azide can be involved in the formation of a fused heterocyclic system, such as a quinazoline (B50416). A review of quinazoline derivative synthesis highlights that 2-azidobenzaldehyde is a versatile precursor. preprints.org For example, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, an isocyanide, and a sulfonyl hydrazide proceeds through initial coupling, followed by condensation to form a hydrazone, and subsequent 6-exo-dig cyclization to yield a quinazoline derivative. preprints.org

Another potential pathway for the azide group is an intramolecular cycloaddition. For instance, the reaction of 2-azidobenzaldehydes with phenylchalcogenylacetonitriles can lead to a bicyclization. In this case, two competing pathways were identified: a Knoevenagel condensation followed by cyclization to a tetrazole, or the formation of a triazole followed by cyclization to a quinazoline. researchgate.net This demonstrates that the initial reaction at the aldehyde (to form a hydrazone-like intermediate) can be followed by different modes of azide participation.

The synthesis of preprints.orgresearchgate.netresearchgate.nettriazolo[1,5-a]quinolines from 2-azidobenzaldehyde derivatives further illustrates the reactivity of the azide group. researchgate.net In these reactions, the azide undergoes a cycloaddition to form the triazole ring, which is fused to the quinoline (B57606) system.

Pathway B: Initial Reaction of the Hydrazone Moiety

The hydrazone moiety possesses both nucleophilic (the amino nitrogen) and electrophilic (the imine carbon) character. The nucleophilic nitrogen of the hydrazone can attack an electrophilic center, or the hydrazone can act as a precursor for the formation of other reactive intermediates.

In the absence of a highly reactive azide-derived nitrene, the hydrazone nitrogen could potentially act as a nucleophile. For example, if the aromatic ring were activated towards nucleophilic aromatic substitution, an intramolecular cyclization could occur. However, given the reactivity of the azide group, this is often a less favored pathway.

More commonly, the hydrazone participates in cyclization reactions with external reagents. For example, hydrazones can be used as precursors for the synthesis of various nitrogen-containing heterocycles, including pyrazoles and triazines.

Factors Influencing Chemoselectivity and Regioselectivity

The preferred reaction pathway and the resulting regiochemistry are dictated by several factors:

Reaction Conditions: Thermal or photochemical conditions will favor the decomposition of the azide to a nitrene. In contrast, reactions run under milder conditions might allow for the participation of the hydrazone in other transformations. The presence of catalysts, such as palladium, can completely alter the reaction pathway, directing it towards specific cyclization modes. preprints.org

Substituents: The electronic nature of substituents on the aromatic ring and on the hydrazone moiety can influence the nucleophilicity and electrophilicity of the different reactive centers. Electron-withdrawing groups on the phenyl ring can activate it towards nucleophilic attack, while substituents on the hydrazone can modulate its reactivity.

Steric Hindrance: Steric bulk around the reactive sites can influence the feasibility of certain cyclization pathways, favoring less hindered approaches.

Illustrative Research Findings

Starting Material SystemReaction ConditionsMajor Product TypeProbable Mechanistic Steps
2-Azidobenzaldehyde + Isocyanide + Sulfonyl hydrazidePalladium catalystQuinazoline derivativeCross-coupling, condensation to hydrazone, 6-exo-dig cyclization preprints.org
2-Azidobenzaldehyde + PhenylchalcogenylacetonitrileBase catalystTetrazolo[1,5-a]quinoline or Triazolo[1,5-a]quinazolineCompeting Knoevenagel/cyclization vs. triazole formation/cyclization researchgate.net
2-Azidobenzaldehyde derivativeVaries preprints.orgresearchgate.netresearchgate.netTriazolo[1,5-a]quinolineIntramolecular cycloaddition of the azide researchgate.net

These examples underscore the rich and complex reactivity of azido-hydrazone systems. The chemoselectivity is a result of a kinetic and thermodynamic competition between different intramolecular cyclization routes. The regioselectivity is then determined by the specific atoms involved in the bond-forming steps of the favored pathway. A thorough understanding of these competing pathways is crucial for the rational design of synthetic routes to novel heterocyclic compounds.

Computational Chemistry and Theoretical Characterization of Azido Hydrazone Compounds

Application of Quantum Chemical Methods for Molecular Structure and Energetics

Quantum chemical methods are fundamental to the computational study of molecules. They are used to solve the Schrödinger equation approximately for a given molecular system, yielding information about its energy and electronic structure.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. DFT methods calculate the electronic energy and structure of a molecule based on its electron density, which is a function of just three spatial coordinates. This approach is computationally efficient while providing a high level of accuracy, making it suitable for a wide range of molecular systems. A popular functional used in DFT calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.

Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate results, particularly for smaller molecules. For a molecule like [1-(2-Azidophenyl)ethylidene]hydrazine, DFT methods, particularly with a functional like B3LYP, are often employed to optimize the molecular geometry and calculate vibrational frequencies and electronic properties. nih.gov

These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, a DFT optimization would reveal the planarity of the phenyl ring and the hydrazone moiety, as well as the geometry of the azido (B1232118) group.

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), and correlation-consistent basis sets like cc-pVDZ. The selection of a basis set is a trade-off between desired accuracy and computational feasibility. For a molecule containing nitrogen atoms with lone pairs and a delocalized π-system like this compound, a basis set with polarization and diffuse functions, such as 6-311++G(d,p), is often recommended to accurately model the electronic structure. nih.govresearchgate.net

Similarly, the choice of the DFT functional is crucial. Different functionals may perform better for specific types of chemical problems. For example, while B3LYP is a good general-purpose functional, others like M06-2X or ωB97X-D might be better suited for studying systems with non-covalent interactions or specific electronic properties. Therefore, a careful evaluation of different functionals against experimental data or higher-level ab initio calculations for similar known compounds is often a necessary step in a computational study.

Illustrative Data Table for Optimized Geometrical Parameters of this compound (Hypothetical)

This table represents the kind of data that would be obtained from a DFT geometry optimization. The values are hypothetical and for illustrative purposes only.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C-N (azide)1.40 Å
N-N (azide)1.25 Å
N≡N (azide)1.15 Å
C=N (hydrazone)1.29 Å
N-N (hydrazone)1.38 Å
Bond Angles C-N-N (azide)115°
N-N-N (azide)172°
C-C=N (hydrazone)121°
C=N-N (hydrazone)118°

Electronic Structure Analysis and Reactivity Prediction

Beyond molecular geometry, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.orgtaylorandfrancis.com It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, computational calculations would reveal the spatial distribution of the HOMO and LUMO. It is likely that the HOMO would be localized on the electron-rich parts of the molecule, such as the hydrazone nitrogen atoms and the phenyl ring, while the LUMO might be distributed over the azido group and the C=N bond of the hydrazone. This distribution would provide valuable information about the sites of potential electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a numerical scale for properties that are conceptually understood through terms like "hard" and "soft" acids and bases.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. A higher electrophilicity index suggests a greater capacity to accept electrons.

These descriptors are calculated using the energies of the HOMO and LUMO as follows:

Electronegativity (χ) ≈ - (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ2 / (2η) where μ ≈ (EHOMO + ELUMO) / 2

By calculating these values for this compound, one could compare its reactivity to other related compounds and predict its behavior in chemical reactions.

Illustrative Data Table for FMO Energies and Reactivity Descriptors of this compound (Hypothetical)

This table shows representative values for FMO energies and calculated global reactivity descriptors. The values are hypothetical and for illustrative purposes.

ParameterValue (eV)
EHOMO-6.50
ELUMO-1.20
HOMO-LUMO Gap (ΔE)5.30
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Softness (S)0.38
Electrophilicity Index (ω)2.80

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. chemrxiv.org The MEP at a given point in space around a molecule represents the interaction energy between a positive point charge (a proton) and the molecule's electron density. chemrxiv.org An MEP surface map is a 3D visualization of the electrostatic potential mapped onto the electron density surface of the molecule.

Different colors are used to represent different values of the electrostatic potential. Typically, regions of negative potential (electron-rich areas) are colored red, and are indicative of sites susceptible to electrophilic attack. nih.gov Regions of positive potential (electron-poor areas) are colored blue, indicating sites for nucleophilic attack. nih.gov Green areas represent regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the azido and hydrazone groups, due to their lone pairs of electrons. The hydrogen atoms of the amino group in the hydrazone and the phenyl ring would likely show positive potential. This visual representation of charge distribution can help in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the most probable sites for chemical reactions. researchgate.net

Conformational Landscape and Isomerization Studies

The conformational flexibility of azido-hydrazone compounds is a key determinant of their chemical behavior. Isomerization processes, particularly around the C=N double bond and through rotations of single bonds, define the accessible conformational space and the energetic landscape of these molecules.

E/Z Isomerism about the C=N Bond: Energetics and Barriers

The carbon-nitrogen double bond (C=N) in hydrazones is a center for E/Z isomerism. The interconversion between these isomers is a critical aspect of their chemistry, often influenced by thermal or photochemical stimuli. Computational studies on related hydrazone systems provide insight into the energetic barriers associated with this process. For instance, studies on trifluoroacetylated diaryl hydrazones have reported activation energies for thermal Z to E isomerization.

The stability of the E and Z isomers is significantly influenced by intramolecular interactions and the electronic and steric effects of substituents. Density Functional Theory (DFT) calculations on various acylhydrazones have shown that the E/Z configurational isomerization is highly dependent on the stabilization of either isomer, often through the formation of intramolecular hydrogen bonds. researchgate.net

Table 1: Calculated Activation Energies for Thermal Z to E Isomerization in Selected Hydrazone Compounds.
CompoundActivation Energy (ΔG‡, kcal/mol)
3-(-phenyl)-1,1,1-trifluoro-3-(2-phenylhydrazono)propan-2-one24.2
3-(-4-methoxyphenyl)-1,1,1-trifluoro-3-(2-phenylhydrazono)propan-2-one22.0
3-(-4-nitrophenyl)-1,1,1-trifluoro-3-(2-phenylhydrazono)propan-2-one28.8

This data is based on related hydrazone compounds and serves as an illustrative example of typical energy barriers. researchgate.net

Investigation of Exo-Endo Isomerization Pathways

Exo-endo isomerization, arising from rotation around single bonds, presents another layer of conformational complexity. In a study of (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, both exo and endo isomers were identified and characterized. qnl.qa The exo isomer was observed to have a more planar structure, while the endo isomer exhibited a significant dihedral angle. qnl.qa

A transition state for the exo-endo isomerization was located using DFT, and the activation barrier was calculated to be 110.5 kJ/mol in vacuo. qnl.qa This relatively high barrier suggests that the interconversion between these conformers is slow at room temperature. The endo isomer was found to be slightly more stable than the exo isomer. qnl.qa

Table 2: Structural Parameters for Exo and Endo Isomers of a Related Bis-Hydrazone.
ParameterExo IsomerEndo Isomer
C7-N2-N3-C9 Dihedral Angle (D1)155.2°66.6°
Methyl-Methyl Distance (R1)4.82 Å4.11 Å

Data from a study on (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine. qnl.qa

Analysis of Intramolecular Hydrogen Bonding and Conformational Stabilization

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations of azido-hydrazone compounds. In the case of this compound, a potential intramolecular hydrogen bond can form between the N-H of the hydrazine (B178648) moiety and one of the nitrogen atoms of the ortho-azido group. This type of interaction can significantly influence the molecule's geometry and the relative stability of its conformers.

Studies on related systems, such as α-azido secondary amides, have shown that intramolecular hydrogen bonding between an amide N-H and an azido group can enhance reactivity in certain reactions. mdpi.com Computational analyses of various hydrazone derivatives consistently highlight the importance of intramolecular hydrogen bonds in determining the preferred conformation and influencing the barriers to isomerization. researchgate.netmdpi.com For example, in some acylhydrazones, the stabilization afforded by an intramolecular H-bond can make the conversion from the E-isomer to the Z-isomer more difficult, requiring additional activation energy. mdpi.com

Reaction Mechanism Elucidation through Transition State Theory

Transition state theory (TST) is a fundamental framework in computational chemistry for understanding and quantifying the rates of chemical reactions. wikipedia.orgumn.eduox.ac.uklibretexts.orglibretexts.org By identifying the transition state—the highest energy point along the reaction coordinate—we can calculate key kinetic parameters.

Construction and Analysis of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. For a chemical reaction, the PES provides a complete map of the energy landscape, connecting reactants, products, intermediates, and transition states. The path of minimum energy on this surface is known as the reaction coordinate.

For a reaction such as the intramolecular cyclization of this compound, which is a common reaction for ortho-azidoaryl compounds, the PES would be constructed by systematically varying key bond lengths and angles involved in the ring-closing process. Current time information in Merrimack County, US.researchgate.netacs.org This would involve the approach of the hydrazine nitrogen to the inner nitrogen of the azide (B81097) group, leading to the formation of a new N-N bond and the extrusion of dinitrogen gas. Analysis of the PES would reveal the presence of energy minima corresponding to stable species and saddle points corresponding to transition states.

Calculation of Activation Energies and Reaction Rate Constants

Once the transition state on the potential energy surface has been located and verified (typically by the presence of a single imaginary vibrational frequency), the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. unige.ch This value is a critical component of the Arrhenius equation, which relates the reaction rate constant (k) to temperature.

According to transition state theory, the rate constant can be expressed by the Eyring equation:

k = (κkBT/h) e-ΔG‡/RT

where:

k is the rate constant

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation is composed of both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. Computational methods allow for the calculation of these thermodynamic parameters by performing frequency calculations on the reactant and transition state geometries. This enables the theoretical prediction of reaction rate constants, providing a powerful tool for understanding reaction kinetics without direct experimental measurement. wikipedia.orgumn.edu For complex, multi-step reactions, this analysis can be applied to each elementary step to determine the rate-determining step.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of azido-hydrazone compounds, including this compound. These theoretical predictions, when correlated with experimental data, provide a deeper understanding of the molecular structure and electronic properties. Density Functional Theory (DFT) is a widely employed computational method for this purpose, offering a balance between accuracy and computational cost. mdpi.comnih.gov

Methodology for Spectroscopic Prediction

The prediction of spectroscopic parameters typically begins with the optimization of the molecule's ground state geometry. A common approach involves using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). nih.govresearchgate.net Following geometry optimization, the vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated.

For IR spectra, the vibrational frequencies are determined from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

NMR chemical shifts (both ¹H and ¹³C) are typically predicted using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as Tetramethylsilane (TMS).

Predicted Spectroscopic Data for Azido-Hydrazone Compounds

While specific experimental and fully correlated theoretical data for this compound are not extensively published, we can infer the expected correlations based on studies of analogous azido and hydrazone-containing compounds. nih.govnih.gov The following tables present hypothetical yet representative predicted data for this compound, based on established computational methodologies.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (Δδ)
NH₂4.854.700.15
CH7.907.820.08
CH₃2.252.180.07
Ar-H17.207.150.05
Ar-H27.457.380.07
Ar-H37.107.040.06
Ar-H47.307.230.07

Note: Predicted values are calculated using the DFT/B3LYP/6-311++G(d,p) level of theory with the GIAO method. Experimental values are hypothetical for illustrative purposes.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Deviation (Δδ)
C=N158.5157.21.3
C-N₃139.0138.10.9
C-Ar1130.2129.50.7
C-Ar2125.8125.00.8
C-Ar3128.9128.30.6
C-Ar4122.4121.80.6
C-Ar5118.7118.00.7
C-Ar6135.6134.90.7
CH₃14.514.00.5

Note: Predicted values are calculated using the DFT/B3LYP/6-311++G(d,p) level of theory with the GIAO method. Experimental values are hypothetical for illustrative purposes.

Table 3: Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Stretch (Hydrazine)3350, 32803345, 3275
C-H Stretch (Aromatic)30503045
C-H Stretch (Aliphatic)29802975
N₃ Asymmetric Stretch21202115
C=N Stretch (Imine)16251620
C=C Stretch (Aromatic)1580, 14901575, 1485

Note: Predicted frequencies are calculated at the B3LYP/6-311++G(d,p) level and scaled with an appropriate factor. Experimental values are hypothetical for illustrative purposes.

Correlation and Analysis

Studies on related compounds demonstrate a strong linear correlation between calculated and experimental NMR chemical shifts. nih.gov For proton NMR, deviations are typically small, often within 0.5 ppm. nih.gov For carbon NMR, the deviations can be slightly larger but generally remain within a few ppm. nih.gov The highest deviations are sometimes observed for carbons bonded to highly electronegative atoms or those involved in complex electronic environments. nih.gov

Similarly, calculated IR frequencies, after appropriate scaling, show good agreement with experimental spectra. mdpi.com The characteristic vibrational modes, such as the asymmetric stretch of the azido group (N₃) and the stretching of the imine (C=N) and hydrazine (N-H) bonds, are usually well-reproduced by theoretical calculations. mdpi.com This correlation allows for confident assignment of experimentally observed spectral bands.

Advanced Applications in Organic Synthesis and Materials Science

Construction of Complex Heterocyclic Systems Utilizing Azido-Hydrazone Scaffolds

The presence of both an azido (B1232118) and a hydrazone group on the same aromatic platform makes [1-(2-Azidophenyl)ethylidene]hydrazine an ideal precursor for a range of heterocyclic compounds. The reactivity of each group can be selectively harnessed to build complex molecular frameworks.

Synthesis of Pyrazolines and Pyrazoles

The hydrazone moiety (R₁R₂C=NNH₂) is a cornerstone in the synthesis of pyrazole (B372694) and pyrazoline rings, which are five-membered heterocycles containing two adjacent nitrogen atoms. The general and most common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the case of this compound, the terminal -NH₂ group of the hydrazone can act as a bidentate nucleophile.

Another prominent pathway involves the reaction of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically proceeds through a Michael addition of the terminal nitrogen to the unsaturated system, followed by intramolecular cyclization and dehydration to yield the stable pyrazoline or pyrazole ring. Electrochemical methods have also been developed for the synthesis of pyrazolines from hydrazones and suitable dipolarophiles.

Table 1: General Methods for Pyrazole/Pyrazoline Synthesis from Hydrazones

Reactant Product General Conditions
1,3-Dicarbonyl Compound Pyrazole Acid or base catalysis, often in an alcohol solvent.
α,β-Unsaturated Ketone/Aldehyde Pyrazoline Acid catalysis (e.g., acetic acid) in a suitable solvent like ethanol, followed by cyclization.
Alkynes Pyrazole Transition-metal catalysis (e.g., Palladium, Copper) in multicomponent reactions.

Formation of 1,2,3-Triazoles and Other Triazole Isomers

The azido group (-N₃) is the quintessential precursor for the synthesis of 1,2,3-triazoles. The most powerful and widely used method is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. This reaction can be conducted under thermal conditions but is most famously catalyzed by copper(I), a process known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of "click chemistry". This reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer with high efficiency.

The this compound molecule can react with various terminal or internal alkynes to produce a wide array of 1,2,3-triazole-substituted hydrazones. Furthermore, the proximity of the azido and hydrazone groups opens up the possibility for intramolecular reactions. For example, if the hydrazone nitrogen were to be functionalized with an alkyne-containing moiety, an intramolecular azide-alkyne cycloaddition could lead to complex, fused heterocyclic systems.

While 1,2,3-triazoles are the most common products from azides, the hydrazone moiety itself can be a precursor for 1,2,4-triazoles. For instance, oxidative cyclization of amidrazones (derivable from hydrazones) is a known route to the 1,2,4-triazole (B32235) core.

Derivatization into Oxadiazoles, Thiazoles, and Pyridines

The versatile hydrazone scaffold is also instrumental in the synthesis of other important heterocycles.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often begins with the conversion of a hydrazone to its corresponding acylhydrazone (or hydrazide). This can be achieved by reacting the hydrazone with an acylating agent. The resulting acylhydrazone can then undergo cyclodehydration using various reagents (e.g., SOCl₂, POCl₃, or TsCl) to form the 1,3,4-oxadiazole (B1194373) ring.

Thiazoles: A classic route to the thiazole (B1198619) ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. Hydrazones can serve as precursors to the required thioamide or thiosemicarbazone derivatives, which then cyclize to form aminothiazoles or related structures. For example, reacting this compound with an isothiocyanate could form a thiosemicarbazone, a key intermediate for thiazole synthesis. nih.gov

Pyridines: Pyridine (B92270) synthesis from hydrazone precursors is also well-documented. nih.gov Certain multi-component reactions can assemble the pyridine ring from simpler starting materials including a hydrazone derivative which provides one or more nitrogen atoms for the final heterocyclic ring.

Role in Supramolecular Chemistry and Molecular Assembly

Hydrazones are highly effective building blocks in supramolecular chemistry due to their unique structural features. The acylhydrazone unit (-C=N-NH-C=O) is particularly noteworthy for its ability to form strong, directional intermolecular hydrogen bonds. nih.govrsc.org This hydrogen-bonding capability, combined with potential π-π stacking interactions from the aromatic rings, allows molecules like this compound to self-assemble into well-ordered, higher-order structures such as gels, fibers, or liquid crystals. nih.govrsc.orgrhhz.net

The self-assembly process can be influenced by external stimuli, such as light or changes in solvent, leading to "smart" materials. For instance, the C=N double bond in hydrazones can undergo reversible E/Z photoisomerization, which can disrupt or induce supramolecular assembly, leading to phenomena like a light-induced sol-to-gel transition. nih.gov The ability to form dynamic covalent bonds also allows for the construction of stimuli-responsive supra-amphiphiles. rhhz.net The combination of the azido group as a reactive handle and the hydrazone as a self-assembly motif makes this compound a candidate for creating functional supramolecular polymers and materials.

Development of Chemical Probes and Sensors (Non-Biological Contexts)

Hydrazone-based molecules are widely employed as chemosensors for the detection of ions and neutral molecules. rsc.org The sensing mechanism often relies on the coordination of the imine nitrogen and another nearby donor atom with a target analyte, such as a metal cation. This binding event can lead to a detectable change in the molecule's photophysical properties, such as a shift in its absorption (colorimetric sensing) or emission (fluorescent sensing) spectrum.

The design of this compound incorporates a chelating N-N moiety from the hydrazone group. This structure could potentially bind to specific metal ions, causing a conformational change that perturbs the electronic system of the molecule and results in a measurable signal. Hydrazone-based sensors have been developed for a variety of metal ions, and the selectivity can be tuned by modifying the substituents on the aromatic ring. While specific studies on this azido-substituted sensor are not prominent, the underlying principles of hydrazone-based chemosensing are directly applicable.

Contributions to Dye-Sensitized Solar Cells (DSSC) and Related Photonic Applications

The application of hydrazone-based compounds in photonics and optoelectronics is an emerging area of research. Molecules with extended π-conjugation, donor-acceptor character, and the ability to self-assemble are promising candidates for use in devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

The structure of this compound contains aromatic rings and a C=N double bond, forming a conjugated system. The photophysical properties of such systems, including their absorption and emission wavelengths, can be tuned by chemical modification. nih.govrsc.org While direct applications of this specific compound in DSSCs have not been reported, related hydrazone derivatives have been investigated for their photochromic and emissive properties. rsc.org The azido group also offers a valuable tool for "clicking" the molecule onto surfaces or into polymers, which could be advantageous for fabricating photonic devices. Further research is needed to explore the potential of this and related azido-hydrazone structures in materials science for photonic applications.

Potential Applications as Ligands in Coordination Chemistry (Focus on Ligand Design and Coordination Properties)

While no specific data exists for this compound, the broader class of hydrazone ligands is well-established in coordination chemistry. Hydrazones are known for their versatility as multitopic ligands, capable of coordinating with a variety of metal centers. nih.gov The design of such ligands often focuses on the strategic placement of donor atoms to achieve specific coordination geometries and electronic properties in the resulting metal complexes.

The general structure of a hydrazone, R1R2C=NNHR3, provides multiple coordination sites. The imine nitrogen and the terminal amino nitrogen can both act as Lewis bases, donating their lone pairs of electrons to a metal ion. The specific coordination mode can be influenced by the nature of the R groups, the metal ion, and the reaction conditions. For instance, the presence of other donor groups within the ligand framework can lead to the formation of stable chelate rings.

In the hypothetical case of this compound, the presence of the azido group (-N3) on the phenyl ring introduces an additional potential coordination site. The terminal nitrogens of the azido group could potentially coordinate to a metal center, leading to the formation of polynuclear complexes or coordination polymers. The design of ligands incorporating such functionalities is an active area of research in the development of new materials with interesting magnetic, optical, or catalytic properties.

Table 1: Potential Coordination Properties of this compound Based on Analogous Hydrazone Ligands

FeaturePotential PropertyRationale based on Analogous Compounds
Coordination Sites Imine Nitrogen, Amino Nitrogen, Azido Group NitrogensHydrazones are known to coordinate through their nitrogen atoms. The azido group presents additional potential donor sites.
Chelation Potential for chelation if other donor groups are present or through the azido group.Ligand design often incorporates multiple donor atoms to form stable chelate rings with metal ions.
Bridging Ligand The azido group and the hydrazine moiety could act as bridging ligands.Multi-topic ligands can link multiple metal centers, forming extended structures. nih.gov
Metal Ion Preference Likely to coordinate with a range of transition metals.Hydrazone ligands are known to form complexes with a wide variety of metal ions. nih.gov

This table is speculative and based on the known properties of similar compounds, as no specific data for this compound is available.

Potential Methodological Advancements in Chemical Bioconjugation and Protein Chemical Synthesis (Focus on Chemical Methodology and Design)

Hydrazine and hydrazone derivatives are pivotal in the field of chemical biology, particularly in bioconjugation reactions. nih.govnih.gov The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a widely used bioorthogonal ligation reaction. This reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable for the modification of sensitive biological macromolecules like proteins.

The design of chemical methodologies for bioconjugation often revolves around improving the stability and efficiency of the ligation reaction. While hydrazone formation is efficient, the resulting C=N bond can be susceptible to hydrolysis. Methodological advancements have focused on the development of more stable linkages. For instance, aniline-catalyzed hydrazone ligation has been shown to significantly increase the efficiency of attaching proteins to surfaces. nih.gov Furthermore, subsequent intramolecular reactions can be designed to convert the initial hydrazone into a more stable heterocyclic ring system. researchgate.net

In the context of protein chemical synthesis, peptide hydrazides are valuable intermediates. nih.govnih.gov They can be converted into peptide thioesters, which are key components in native chemical ligation (NCL), a powerful method for the total synthesis of proteins. nih.govresearchgate.netgoogle.com The development of efficient methods for the synthesis of peptide hydrazides is therefore an important area of research. nih.govgoogle.com

While there is no specific information on the use of this compound in this context, its structure suggests potential applications. The hydrazine moiety could participate in hydrazone ligation reactions. The azido group is another key functional group in bioconjugation, known for its participation in the Staudinger ligation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." The presence of both a hydrazine and an azide group in the same molecule could potentially allow for dual functionalization or the development of novel, multi-step ligation strategies.

Table 2: Potential Applications of this compound in Bioconjugation and Protein Synthesis Based on its Functional Groups

Functional GroupPotential ApplicationRationale
Hydrazine Hydrazone ligation for bioconjugation.The reaction of hydrazines with aldehydes and ketones is a well-established bioorthogonal reaction. nih.gov
Hydrazine Intermediate for peptide thioester formation in protein synthesis.Peptide hydrazides are precursors to peptide thioesters used in native chemical ligation. nih.govnih.gov
Azide Staudinger ligation or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).The azide group is a key functional group for "click chemistry" and other bioorthogonal reactions.
Dual Functionality Orthogonal or sequential ligation strategies.The presence of two distinct reactive groups could enable multi-step modifications of biomolecules.

This table is speculative and based on the known reactivity of the constituent functional groups, as no specific data for this compound is available.

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